molecular formula C21H14ClFN2S B6576504 3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-6-(naphthalen-2-yl)pyridazine CAS No. 1171717-23-9

3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-6-(naphthalen-2-yl)pyridazine

Cat. No.: B6576504
CAS No.: 1171717-23-9
M. Wt: 380.9 g/mol
InChI Key: QRNNIPVOIPYULQ-UHFFFAOYSA-N
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Description

3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-6-(naphthalen-2-yl)pyridazine is a complex organic compound featuring a pyridazine ring substituted with a naphthyl group and a sulfanyl group attached to a chlorofluorophenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-6-(naphthalen-2-yl)pyridazine typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.

Chemical Reactions Analysis

Types of Reactions

3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-6-(naphthalen-2-yl)pyridazine can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: Halogen atoms in the chlorofluorophenyl moiety can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) with hydrogen gas (H₂) are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-6-(naphthalen-2-yl)pyridazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-6-(naphthalen-2-yl)pyridazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-6-fluorophenyl derivatives: These compounds share the chlorofluorophenyl moiety and may exhibit similar chemical reactivity.

    Naphthyl-substituted pyridazines: These compounds have a similar core structure and may have comparable biological activities.

Uniqueness

3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-6-(naphthalen-2-yl)pyridazine is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of both the naphthyl group and the chlorofluorophenyl methyl sulfanyl group makes it distinct from other pyridazine derivatives.

Properties

IUPAC Name

3-[(2-chloro-6-fluorophenyl)methylsulfanyl]-6-naphthalen-2-ylpyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14ClFN2S/c22-18-6-3-7-19(23)17(18)13-26-21-11-10-20(24-25-21)16-9-8-14-4-1-2-5-15(14)12-16/h1-12H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRNNIPVOIPYULQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=NN=C(C=C3)SCC4=C(C=CC=C4Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14ClFN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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